molecular formula C20H17FN6O2 B11000280 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B11000280
M. Wt: 392.4 g/mol
InChI Key: YNCYTPRWWWJMRF-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a heterocyclic hybrid molecule featuring two pharmacologically significant moieties:

  • A pyridazinone core substituted with a 4-fluorophenyl group at position 3, which is associated with modulating kinase inhibition and anti-inflammatory activity .
  • An acetamide linker connected to a triazolo[4,3-a]pyridine moiety, a structural motif known for enhancing metabolic stability and receptor binding affinity in CNS-targeting compounds .

The 4-fluorophenyl group enhances lipophilicity and may improve blood-brain barrier penetration, while the triazolopyridine system contributes to π-π stacking interactions with biological targets.

Properties

Molecular Formula

C20H17FN6O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17FN6O2/c21-15-6-4-14(5-7-15)16-8-9-20(29)27(25-16)13-19(28)22-11-10-18-24-23-17-3-1-2-12-26(17)18/h1-9,12H,10-11,13H2,(H,22,28)

InChI Key

YNCYTPRWWWJMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of Dihydrazide Precursors

A common method involves cyclizing dihydrazides derived from α,β-unsaturated ketones. For instance, reacting 4-fluorophenylmaleic anhydride with hydrazine hydrate in ethanol under reflux yields 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine (Figure 1A). This reaction proceeds via nucleophilic attack of hydrazine on the anhydride, followed by intramolecular cyclization. Typical conditions include:

ParameterValue
SolventEthanol
Temperature80°C (reflux)
Reaction Time12–24 hours
Yield65–75%

Suzuki-Miyaura Coupling

For advanced functionalization, palladium-catalyzed cross-coupling introduces aryl groups post-cyclization. For example, 6-chloro-3-(4-fluorophenyl)pyridazinone undergoes Suzuki coupling with boronic esters to install substituents at the 4-position. Key parameters include:

| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (9:1) |
| Yield | 70–85% |

Synthesis of the Triazolopyridine Moiety

The triazolopyridine fragment is synthesized through a regioselective cyclization strategy:

Nitration and Reduction of Pyridine Derivatives

Starting with 2-aminopyridine , nitration with fuming HNO₃ at 0°C produces 2-amino-3-nitropyridine , which is subsequently reduced using H₂/Pd-C to yield 2,3-diaminopyridine . Cyclization with formic acid at 120°C generates triazolo[4,3-a]pyridine (Figure 1B).

StepConditionsYield
NitrationHNO₃, 0°C, 2 hours90%
ReductionH₂ (1 atm), Pd-C, EtOH85%
CyclizationHCOOH, 120°C, 6 hours78%

Introduction of the Ethylamine Side Chain

The ethylamine linker is installed via alkylation. Treating triazolopyridine with 2-bromoethylamine hydrobromide in acetonitrile at 60°C for 8 hours affords 3-(2-aminoethyl)-triazolo[4,3-a]pyridine .

Amide Bond Formation

Coupling the pyridazinone and triazolopyridine fragments requires precise activation of the carboxylic acid group:

Carboxylic Acid Activation

The pyridazinone intermediate 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-4-carboxylic acid is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dichloromethane (DCM) with DIPEA (N,N-Diisopropylethylamine) as a base.

Amidation with Triazolopyridine-Ethylamine

The activated acid reacts with 3-(2-aminoethyl)-triazolo[4,3-a]pyridine at room temperature for 12 hours, yielding the target compound (Figure 1C).

ParameterValue
Coupling ReagentHATU
SolventDCM
BaseDIPEA
Yield60–70%

Optimization and Purification

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (3:7 to 1:1) . Purity exceeds 95% as confirmed by HPLC.

Recrystallization

Alternative purification employs recrystallization from ethanol/water (8:2) , achieving >98% purity.

Analytical Characterization

Table 1: Spectroscopic Data for the Target Compound

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ 8.92 (s, 1H, triazole), 8.25 (d, J = 8.0 Hz, 1H), 7.85–7.45 (m, 5H, Ar-H), 3.75 (t, J = 6.0 Hz, 2H), 3.45 (t, J = 6.0 Hz, 2H)
ESI-MS m/z 392.4 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological systems, including its binding affinity to various biomolecules.

    Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Its unique structure makes it a candidate for various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations:

Substituent-Driven Activity: The 4-fluorophenyl group in the target compound and is linked to enhanced receptor binding compared to non-fluorinated analogues (e.g., uses 3,4-dimethoxyphenyl, which may reduce lipophilicity). Triazolopyridine/triazolopyridazine systems (target compound vs. ) exhibit distinct electronic profiles. The triazolo[4,3-a]pyridine in the target compound has a fused bicyclic structure that may improve metabolic stability over monocyclic analogues .

Linker Modifications :

  • The acetamide linker in the target compound is conserved across most analogues, but its length and terminal groups vary. For example, compound 6g in uses a propanamide linker, which may alter conformational flexibility and target engagement.

Bioactivity Trends: Pyridazinone hybrids with piperazinyl (e.g., ) or antipyrine (e.g., ) moieties show confirmed analgesic and anti-inflammatory effects in vivo, suggesting the target compound may share similar pathways. Fluorinated aryl groups (as in the target compound and ) are associated with improved pharmacokinetic profiles, such as increased half-life and reduced CYP450-mediated metabolism .

Spectroscopic Characterization:

  • 1H NMR: The target compound’s triazolopyridine protons are expected to resonate at δ 8.5–9.0 ppm (aromatic region), similar to compound 12 in . The pyridazinone carbonyl (C=O) would show IR absorption near 1660–1680 cm⁻¹, consistent with analogues in .
  • Region-Specific Shifts: As noted in , substituents on the pyridazinone ring (e.g., 4-fluorophenyl) induce chemical shift deviations in adjacent protons (positions 29–36 and 39–44), aiding structural elucidation.

Biological Activity

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic molecule with potential pharmacological applications. Its structural characteristics suggest it may interact with various biological targets, potentially leading to therapeutic effects in multiple disease states.

Chemical Structure and Properties

  • Molecular Formula : C20H18FN3O4
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • Canonical SMILES : COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound could modulate the activity of various receptors on cell surfaces, influencing downstream signaling cascades.
  • Gene Expression Alteration : It may affect the expression of genes related to disease progression or cellular function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds derived from pyridazinone structures exhibited significant antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
9bCal270.055
9dHepG20.069
13fA27800.15

These findings suggest that modifications in the molecular structure can enhance biological activity against cancer cells.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been investigated. Pyridazinones have shown promise in inhibiting multiple targets involved in inflammatory pathways:

Target EnzymeInhibition Constant (nM)
hCA II18.4
COX-213.3
5-LOX17.2

This multi-target inhibition strategy is beneficial for developing new anti-inflammatory drugs.

Case Studies and Research Findings

A significant study explored the synthesis and biological evaluation of pyridazinone derivatives as potential anticancer and anti-inflammatory agents. The results indicated that certain derivatives exhibited low nanomolar IC50 values against both cancer cell lines and inflammatory pathways, demonstrating their therapeutic potential.

Notable Findings:

  • Selectivity : The selectivity index for compounds targeting Plasmodium falciparum (the malaria-causing parasite) indicated high selectivity against human cell lines.
  • Mechanistic Insights : Docking studies revealed distinct binding modes for these compounds in both human and parasitic enzymes, suggesting tailored approaches for drug design.

Q & A

Q. What are the typical synthetic routes for this compound, and what optimization strategies are critical for high yield and purity?

The synthesis involves multi-step reactions, including:

  • Core formation : Cyclization of hydrazine derivatives with fluorophenyl-containing precursors to form the pyridazinone-triazolo-pyridine scaffold .
  • Acetamide coupling : Amidation using coupling agents (e.g., EDCI/HOBt) under inert conditions to attach the acetamide side chain .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .

Q. Key optimization factors :

  • Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating to avoid side products .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Triethylamine or pyridine for acid scavenging during amide bond formation .

Q. Analytical validation :

  • Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Structural confirmation : 1^1H/13^13C NMR (amide proton at δ 8.2–8.5 ppm; pyridazinone carbonyl at δ 165–170 ppm) and HRMS .

Q. How do structural features (e.g., fluorophenyl, triazolo-pyridine) influence its physicochemical properties?

  • Fluorophenyl group : Enhances lipophilicity (logP ~2.8) and metabolic stability via reduced CYP450-mediated oxidation .
  • Pyridazinone core : Contributes to planar geometry, facilitating π-π stacking with aromatic residues in target proteins .
  • Triazolo-pyridine : Increases water solubility (via hydrogen bonding) and modulates electron density for electrophilic reactivity .

Q. Key data :

PropertyValue/MethodReference
LogP2.8 (calculated via ChemAxon)
Aqueous solubility12 µg/mL (pH 7.4, shake-flask)
pKa4.1 (pyridazinone carbonyl)

Q. What in vitro assays are recommended for initial biological screening?

  • Enzyme inhibition : Kinase assays (e.g., EGFR, VEGFR2) using fluorescence polarization or ADP-Glo™ .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Membrane permeability : Caco-2 monolayer model (Papp_{app} >1 × 106^{-6} cm/s indicates good absorption) .

Q. Experimental design tips :

  • Include positive controls (e.g., imatinib for kinase assays) .
  • Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodology :

  • Analog synthesis : Modify substituents on the fluorophenyl (e.g., Cl, OMe) or triazolo-pyridine (e.g., methyl, CF3_3) groups .
  • Biological profiling : Test analogs against a panel of 50+ kinases to identify selectivity hotspots .
  • Computational modeling : Docking (AutoDock Vina) and MD simulations to map binding interactions (e.g., hydrophobic pockets, hydrogen bonds) .

Case study :
Replacing 4-fluorophenyl with 3-chloro-4-fluorophenyl increased EGFR inhibition (IC50_{50} from 120 nM → 45 nM) but reduced solubility by 30% .

Q. How should contradictory data in biological activity (e.g., varying IC50_{50}50​ across studies) be resolved?

Root causes :

  • Assay variability : Differences in ATP concentrations (fixed vs. variable) in kinase assays .
  • Compound stability : Degradation in DMSO stocks over time (validate via HPLC before assays) .

Q. Resolution strategies :

  • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) for direct binding affinity measurement .
  • Meta-analysis : Compare data across ≥3 independent studies with standardized protocols .

Q. What mechanistic insights can be gained from kinetic and thermodynamic studies?

  • Binding kinetics : Use stop-flow fluorimetry to determine konk_{on}/koffk_{off} rates (e.g., slow koffk_{off} correlates with prolonged target engagement) .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to assess enthalpy-driven vs. entropy-driven binding .

Example :
ΔG = -45 kJ/mol (favorable), ΔH = -30 kJ/mol (hydrogen bonds dominate), TΔS = +15 kJ/mol (hydrophobic effects) .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Microsomal stability : Incubate with human liver microsomes (HLM); calculate half-life (t1/2_{1/2}) and Clint (intrinsic clearance) .
  • CYP inhibition : Screen against CYP3A4/2D6 using luminescent assays (IC50_{50} >10 µM indicates low risk) .
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells .

Q. What strategies mitigate poor solubility in in vivo models?

  • Formulation : Use β-cyclodextrin complexes (20% w/v) or lipid-based nanoemulsions .
  • Prodrug design : Introduce phosphate esters (hydrolyzed in vivo) to enhance aqueous solubility .

Example :
Prodrug derivative increased solubility from 12 µg/mL → 450 µg/mL, improving oral bioavailability (F% from 15% → 42%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values across kinase assays?

  • ATP concentration : Standardize to Km,ATPK_{m,ATP} (e.g., 100 µM for EGFR) to minimize competition effects .
  • Enzyme lot variability : Use recombinant kinases from the same supplier (e.g., SignalChem) .
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls .

Q. Resolving conflicting computational vs. experimental binding poses

  • Ensemble docking : Test multiple protein conformations (e.g., from MD simulations) to account for flexibility .
  • Cryo-EM/co-crystallization : Validate poses with experimental structural data .

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